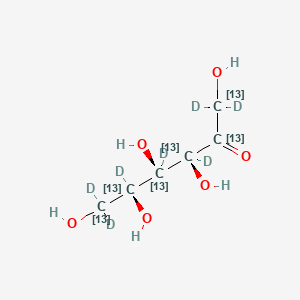
D-Fructose-13C6,d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-13C6,d7 is a labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
D-Fructose-13C6,d7 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the D-Fructose molecule. The specific synthetic routes and reaction conditions for this process are proprietary and often involve complex chemical reactions to ensure the precise placement of these isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced chemical engineering techniques. The process ensures high purity and isotopic labeling efficiency, which are critical for its applications in research .
化学反応の分析
Types of Reactions
D-Fructose-13C6,d7 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Fructose-1,6-bisphosphate.
Reduction: Formation of sugar alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of D-Fructose, such as D-Fructose-1,6-bisphosphate and sugar alcohols, which are useful in different biochemical pathways .
科学的研究の応用
D-Fructose-13C6,d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of fructose in living organisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the production of labeled compounds for various industrial applications
作用機序
The mechanism by which D-Fructose-13C6,d7 exerts its effects involves its incorporation into metabolic pathways as a labeled substrate. The carbon-13 and deuterium labels allow researchers to track the compound’s movement and transformation within these pathways, providing valuable insights into metabolic processes .
類似化合物との比較
Similar Compounds
D-Fructose-13C6: Labeled with carbon-13 but not deuterium.
D-Fructose-d7: Labeled with deuterium but not carbon-13.
D-Glucose-13C6,d7: Similar labeling but with glucose instead of fructose
Uniqueness
D-Fructose-13C6,d7 is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly useful for detailed metabolic studies. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1,5+1D,6+1D |
InChIキー |
BJHIKXHVCXFQLS-ANDRLTSPSA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)[13C]([2H])([2H])O)([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





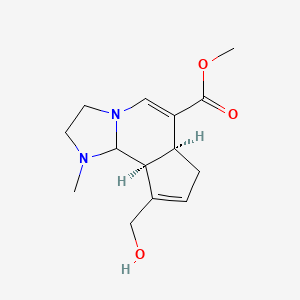


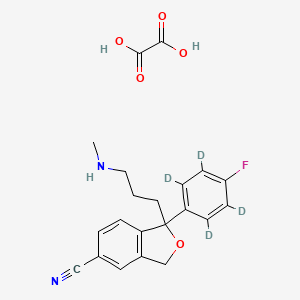
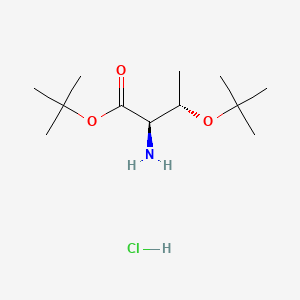
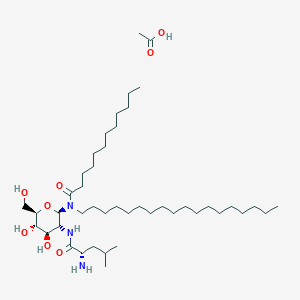

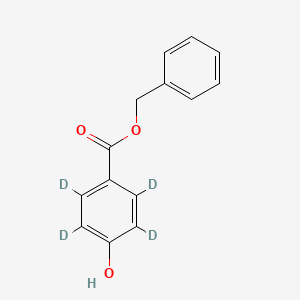
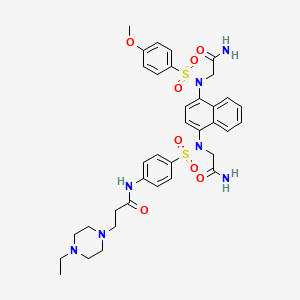
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
